

Introduction: The Significance of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *3,4-dimethyl-1H-pyrazol-5-ol*

CAS No.: 4344-72-3

Cat. No.: B2911933

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Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a "privileged scaffold" in modern drug discovery.^[2] Its derivatives are integral to numerous approved pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[2][3]} The structural rigidity of the pyrazole ring, combined with its capacity for diverse substitutions, allows for precise tuning of steric and electronic properties to achieve high-affinity interactions with biological targets. **3,4-dimethyl-1H-pyrazol-5-ol** is a prime example of a functionalized pyrazole, offering multiple reaction sites for the synthesis of more complex and potentially therapeutic molecules.^[1]

Core Properties and Identification

Accurate identification is the foundation of all chemical research. **3,4-dimethyl-1H-pyrazol-5-ol** is uniquely identified by its CAS number and possesses a distinct set of physical and chemical properties.

Nomenclature and CAS Registry Number:

- Systematic Name: **3,4-dimethyl-1H-pyrazol-5-ol**

- CAS Number: 145092-15-5[1][4]

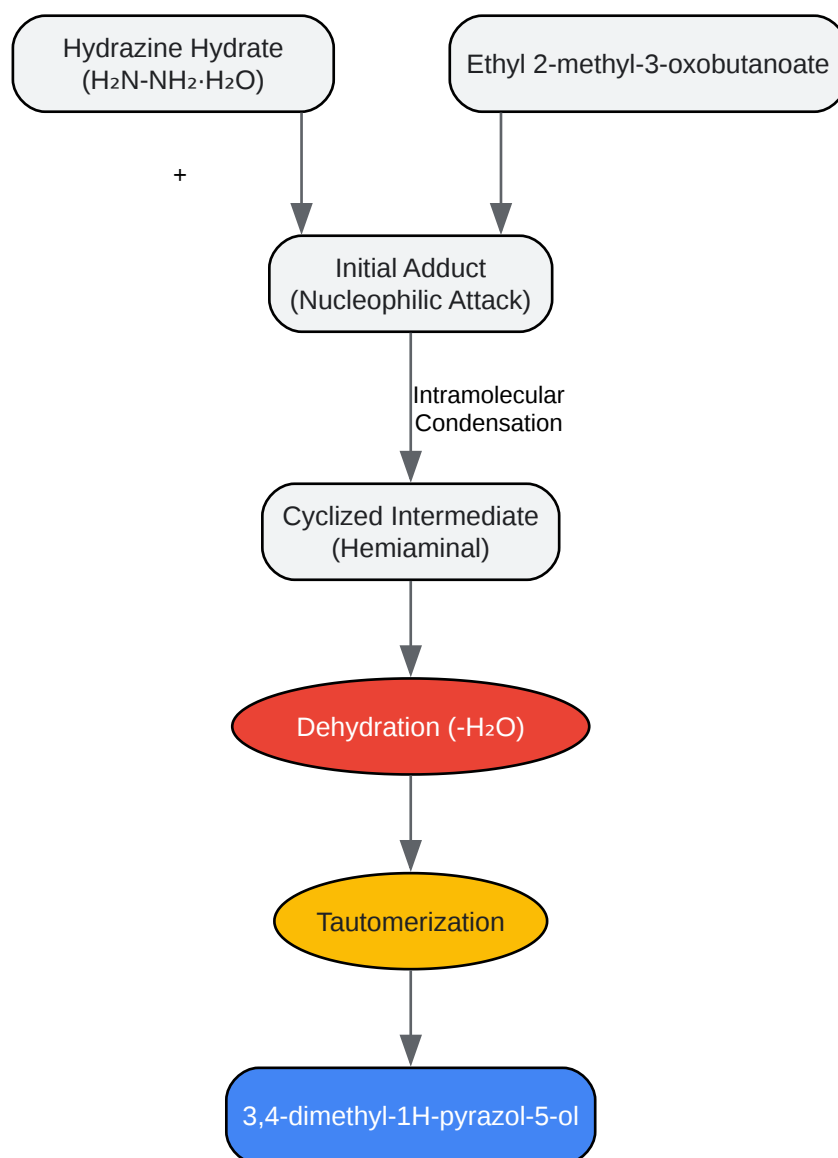
Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₅ H ₈ N ₂ O	[1][4][5]
Molecular Weight	112.13 g/mol	[1][4][5]
Melting Point	~90–92 °C (may vary with purity)	[1]
Appearance	White to off-white crystalline solid	Inferred from similar compounds
Solubility	Soluble in polar organic solvents	[1]

Synthesis and Mechanistic Insights

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. The most common and robust method for synthesizing **3,4-dimethyl-1H-pyrazol-5-ol** is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a β -dicarbonyl compound with a hydrazine derivative.[1]

Reaction Principle: The synthesis relies on the reaction between hydrazine hydrate and a substituted β -ketoester, in this case, 2-methyl-3-oxobutanoate. The nucleophilic nitrogen atoms of the hydrazine attack the electrophilic carbonyl carbons of the ketoester, leading to an intermediate that cyclizes and dehydrates to form the stable aromatic pyrazole ring.[1]



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Caption: Knorr-type synthesis pathway for **3,4-dimethyl-1H-pyrazol-5-ol**.

Laboratory Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis. Causality: The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its suitable boiling point for reflux. Refluxing provides the necessary activation energy to drive the condensation and dehydration steps efficiently.

Materials:

- Ethyl 2-methyl-3-oxobutanoate
- Hydrazine hydrate
- Ethanol, absolute
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heat source

Procedure:

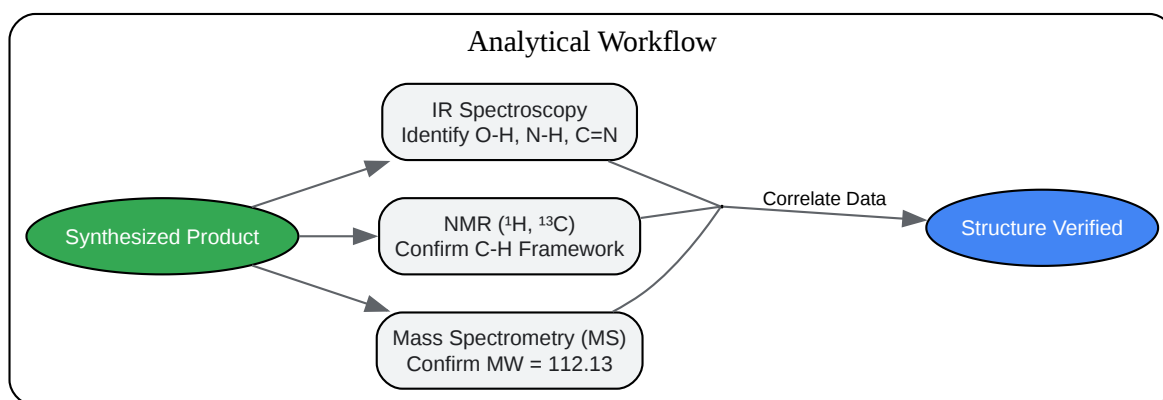
- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-methyl-3-oxobutanoate (0.1 mol) in absolute ethanol (100 mL).
- **Reagent Addition:** While stirring, slowly add hydrazine hydrate (0.1 mol) to the solution. The addition should be controlled to manage any exothermic reaction.
- **Reflux:** Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
- **Crystallization:** Cool the concentrated solution in an ice bath to induce crystallization of the product.
- **Isolation:** Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry under vacuum.

Analytical Characterization

Structural verification is a non-negotiable step in synthesis. A combination of spectroscopic methods is employed to confirm the identity and purity of the synthesized **3,4-dimethyl-1H-pyrazol-5-ol**.

Core Techniques:

- Nuclear Magnetic Resonance (^1H and ^{13}C NMR): Provides detailed information about the carbon-hydrogen framework, confirming the presence of the methyl groups, the pyrazole ring protons, and their chemical environment.[6]
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups. Key expected peaks include a broad O-H stretch for the hydroxyl group, N-H stretches, and C=N/C=C stretches within the pyrazole ring.[7]
- Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can provide further structural clues.[8]



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Caption: Standard workflow for spectroscopic characterization.

General Analytical Protocol

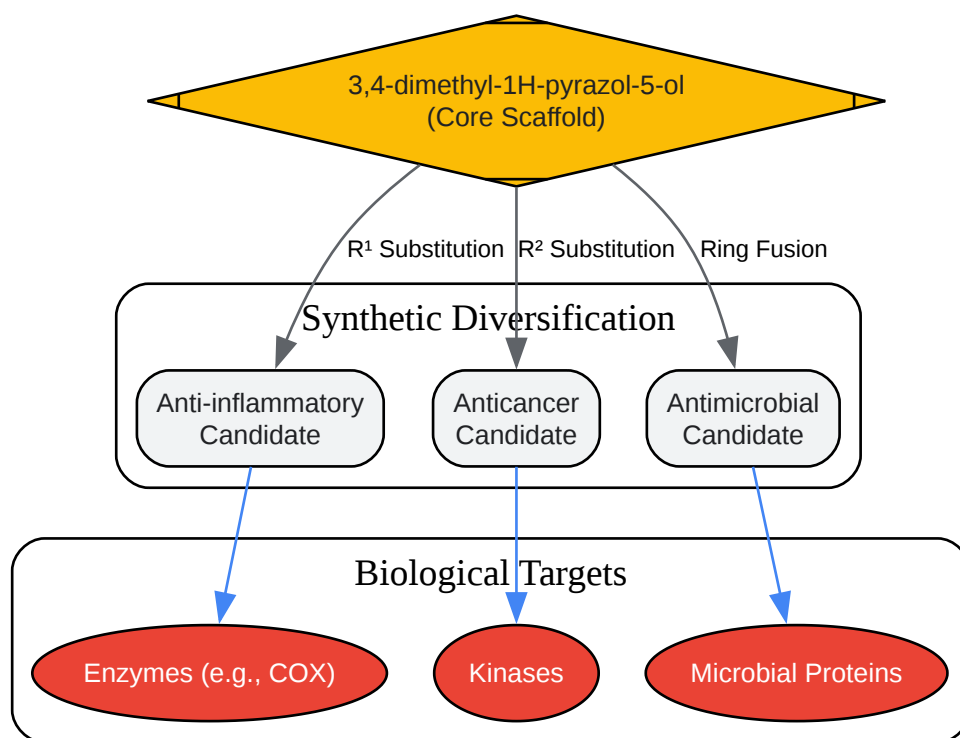
- Sample Preparation:
 - NMR: Dissolve 5-10 mg of the dried product in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
 - IR: Prepare a KBr pellet containing a small amount of the product or analyze as a thin film.

- MS: Dissolve a sub-milligram quantity in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI).
- Data Acquisition: Acquire spectra using standard instrument parameters.
- Data Analysis: Correlate the data from all three techniques. The molecular ion peak from MS should match the expected molecular weight. NMR signals should correspond to the number and type of protons and carbons. IR absorptions should confirm the presence of key functional groups.

Applications in Research and Development

3,4-dimethyl-1H-pyrazol-5-ol is not typically an end-product but rather a valuable intermediate. Its utility spans multiple scientific domains.

- Medicinal Chemistry: It serves as a foundational building block for synthesizing larger, more complex molecules with potential therapeutic properties.^[1] The hydroxyl and ring nitrogen atoms provide reactive handles for further functionalization, enabling the exploration of chemical space around the pyrazole core to develop agents with anti-inflammatory, antimicrobial, or anticancer activities.^{[1][2]}
- Agrochemicals: The related compound 3,4-dimethyl-1H-pyrazole (3,4-DMP) is a well-known nitrification inhibitor.^{[5][9]} It slows the conversion of ammonia to nitrate in soil, improving fertilizer efficiency and reducing the environmental impact of nitrogen runoff.^{[5][10]} This highlights the importance of the 3,4-dimethylpyrazole core in agricultural science.
- Materials Science: The pyrazole ring can be incorporated into polymers and dyes, leveraging its thermal stability and coordination properties.^[1]



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Caption: Role as a scaffold in generating diverse bioactive compounds.

Safety and Handling

As with any laboratory chemical, proper handling of **3,4-dimethyl-1H-pyrazol-5-ol** is essential. While a specific, comprehensive safety data sheet (SDS) is not widely available, general precautions for pyrazole derivatives should be followed. The compound is classified as an irritant.[4]

General Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong acids and oxidizing agents.[12]
- First Aid:
 - Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]
 - Skin: Wash off immediately with soap and plenty of water.[11]
 - Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[11]
 - Ingestion: Rinse mouth with water and seek immediate medical advice.[12]

Conclusion

3,4-dimethyl-1H-pyrazol-5-ol is a compound of significant interest due to its accessible synthesis and its role as a versatile precursor in various scientific fields. Its well-defined structure, featuring reactive sites on the pyrazole ring, makes it an ideal starting point for the development of novel pharmaceuticals, advanced agrochemicals, and functional materials. This guide has provided the essential technical information required for its synthesis, characterization, and safe handling, empowering researchers to confidently utilize this valuable chemical building block in their work.

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- To cite this document: BenchChem. [Introduction: The Significance of the Pyrazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2911933/docs#introduction-the-significance-of-the-pyrazole-scaffold\]](https://www.benchchem.com/product/b2911933/docs#introduction-the-significance-of-the-pyrazole-scaffold)

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